3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate
説明
Chemical Identity and Nomenclature
The chemical compound 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate is systematically identified through several standardized nomenclature systems and databases. According to PubChem, this compound carries the Chemical Abstracts Service registry number 1796927-91-7 and is catalogued as compound identification number 129012025. The molecular formula C₂₁H₂₄N₂O₇ indicates a complex organic molecule containing twenty-one carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and seven oxygen atoms, resulting in a molecular weight of 416.4 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is bis(3-carbamoyloxy-2-phenylpropyl) carbonate, which reflects its structural composition more descriptively than the longer systematic name. Alternative nomenclature includes the designation as carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, which appears in various chemical databases and commercial suppliers. The compound is also commonly referred to as felbamate dimer or felbamate dimer impurity in pharmaceutical literature, highlighting its relationship to the parent antiepileptic drug.
The structural identifier systems provide additional characterization through the Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2. The International Chemical Identifier key KVFXUUSJLKUSIA-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. Commercial suppliers typically maintain product codes for this compound, such as Ax-15543 from chemical distributors, with reported purities exceeding 99%.
Structural and Functional Relationships to Felbamate
The structural relationship between this compound and felbamate reveals a fascinating example of molecular dimerization in pharmaceutical chemistry. Felbamate, chemically known as 2-phenylpropane-1,3-diyl dicarbamate, possesses the molecular formula C₁₁H₁₄N₂O₄ with a molecular weight of 238.24 grams per mole. The dimer compound essentially represents two felbamate-like moieties connected through a carbonate linkage, creating a symmetrical bis-carbamate structure that maintains many of the original drug's functional groups while introducing additional complexity.
The structural comparison reveals that both compounds contain the characteristic 2-phenylpropane backbone with carbamate functional groups, but the dimer incorporates an additional carbonate bridge connecting two such units. This bridging occurs through the formation of a carbonylbis(oxy) linkage, where a central carbon dioxide equivalent connects the two phenylpropane-carbamate subunits. The retention of phenyl groups in both structures suggests potential for similar intermolecular interactions, though the increased molecular size and altered electronic distribution of the dimer likely modify its pharmacological properties significantly compared to the parent compound.
Functionally, the relationship between these compounds extends beyond mere structural similarity to encompass their roles in pharmaceutical manufacturing processes. The dimer formation represents a well-characterized side reaction that can occur during felbamate synthesis, particularly when reaction conditions favor the formation of carbonate bridges between carbamate groups. This process-related impurity formation has been documented in pharmaceutical literature as occurring through specific synthetic pathways involving phenyl chloroformate intermediates and basic reaction conditions. Understanding this relationship is crucial for pharmaceutical chemists seeking to minimize impurity formation during active pharmaceutical ingredient synthesis.
The pharmacological implications of this structural relationship remain largely unexplored in published literature, though the presence of two felbamate-like subunits within a single molecule raises questions about potential biological activity. The United States Pharmacopeia monograph for felbamate establishes a relative retention time of 9.1 for the dimer impurity with a relative response factor of 1.0, indicating that analytical methods can effectively distinguish between the parent drug and its dimeric impurity. The acceptance criteria for this impurity is established at not more than 0.15%, reflecting regulatory recognition of its presence as a controlled impurity in pharmaceutical preparations.
Historical Context and Discovery
The historical development of this compound as a recognized chemical entity is intrinsically linked to the development and regulatory evaluation of felbamate as an antiepileptic medication. Felbamate itself was approved by regulatory authorities in August 1993 for the treatment of partial seizures with and without secondary generalization in adults and for Lennox-Gastaut syndrome, a severe form of childhood epilepsy. During the initial year following approval, approximately 150,000 patients were initiated on felbamate therapy, with one-third becoming established on the medication.
The discovery and characterization of the dimer impurity emerged from the rigorous quality control requirements established by pharmaceutical regulatory agencies for active pharmaceutical ingredients. As documented in research literature, the synthesis and characterization of this dimer impurity became necessary for pharmaceutical industry applications, particularly for method development and validation purposes. The compound was first synthesized independently by researchers seeking to understand and control process-related impurities in felbamate manufacturing.
The regulatory significance of this compound became apparent through its inclusion in the United States Pharmacopeia monograph for felbamate, where it is listed among five impurities related to the active pharmaceutical ingredient. These impurities include 2-phenylpropane-1,3-diol, 3-hydroxy-2-phenylpropyl carbamate (designated as impurity A), 3-carbamoyloxy-2-phenylpropyl allophanate, phenethyl carbamate (impurity B), and the dimer compound under discussion. The sources of these impurities are varied, including unreacted starting materials, degradation products, and metabolic compounds, while the dimer specifically represents a process-related impurity.
The synthetic methodology for producing this compound was developed through systematic investigation of reaction conditions and reagent selection. Research published in pharmaceutical literature describes the successful synthesis using phenyl chloroformate as a key reagent under basic conditions, with 1,8-diazabicyclo[5.4.0]undec-7-ene proving to be the most effective base for the final coupling reaction. Previous attempts using milder bases such as pyridine, triethylamine, Hünig's base, and methyl picoline under various reaction conditions were unsuccessful, while stronger inorganic bases like potassium carbonate or sodium hydride were avoided due to concerns about intermediate stability. This methodological development represents a significant contribution to pharmaceutical chemistry, providing a reliable route for preparing this impurity for analytical and regulatory purposes.
特性
IUPAC Name |
bis(3-carbamoyloxy-2-phenylpropyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c22-19(24)27-11-17(15-7-3-1-4-8-15)13-29-21(26)30-14-18(12-28-20(23)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,22,24)(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXUUSJLKUSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of the Intermediate Anhydride
The first step involves reacting 3-hydroxy-2-phenylpropyl carbamate (4) with phenyl chloroformate under basic conditions. Triethylamine is used to deprotonate the hydroxyl group, facilitating nucleophilic attack on phenyl chloroformate. This yields 3-(phenoxycarbonyloxy)-2-phenylpropyl carbamate (9), a reactive mixed anhydride intermediate.
Reaction Conditions
-
Solvent: Dichloromethane
-
Temperature: 0–5°C (initial), then room temperature
-
Molar Ratios: 1.0 equiv. of (4), 1.1 equiv. phenyl chloroformate, 1.2 equiv. triethylamine
-
Reaction Time: 3 hours
The intermediate is isolated via aqueous workup, yielding a viscous oil used directly in the next step.
Dimerization via Nucleophilic Substitution
The intermediate (9) undergoes nucleophilic substitution with a second equivalent of 3-hydroxy-2-phenylpropyl carbamate (4) in the presence of DBU. This base promotes deprotonation of the hydroxyl group, enabling attack on the carbonate carbonyl.
Reaction Conditions
-
Solvent: Acetonitrile
-
Temperature: Room temperature
-
Molar Ratios: 1.0 equiv. (9), 1.0 equiv. (4), 1.5 equiv. DBU
-
Reaction Time: 18 hours
Crude product purification via flash chromatography (dichloromethane:methanol gradient) yields the dimer in 33% yield with >95% HPLC purity.
Critical Analysis of Base Selection
Initial attempts using pyridine, triethylamine, or Hünig’s base failed to drive the reaction to completion due to insufficient basicity. DBU (pKa ~12) proved optimal, as weaker bases (e.g., triethylamine, pKa ~10.75) failed to deprotonate the hydroxyl group effectively. Strong inorganic bases like sodium hydride were avoided due to intermediate instability.
Characterization and Analytical Data
The synthesized dimer is characterized spectroscopically and chromatographically to confirm its structure and purity.
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
Nuclear Magnetic Resonance (¹H-NMR)
Chromatographic Purity Assessment
HPLC analysis using a USP Felbamate monograph method confirms a retention time (RRT 9.1) matching the dimer impurity, with 98.84% purity.
Comparative Synthesis Strategies
While the Panmand et al. (2015) method is the most validated, alternative routes are theorized based on analogous carbamate syntheses:
Urethane Exchange Method
Potential use of urethane exchange between Felbamate and carbonyl sources (e.g., phosgene) is hypothesized. However, no experimental data supports this route for the dimer.
Enzymatic Carbamate Coupling
Literature on enzymatic synthesis of carbamates suggests lipases or esterases could catalyze carbonate formation. Feasibility for this dimer remains untested.
Challenges and Optimization Opportunities
Yield Limitations
The 33% yield in the published method reflects losses during chromatography. Potential improvements include:
-
Alternative Purification: Simulated moving bed (SMB) chromatography
-
Solvent Optimization: Higher polarity solvents to reduce viscosity
Scalability Constraints
-
Intermediate Stability: The anhydride (9) is moisture-sensitive, necessitating inert conditions.
-
DBU Cost: Substituting cheaper bases (e.g., DMAP) could reduce costs if reactivity permits.
Regulatory and Industrial Relevance
As a specified impurity in Felbamate monographs, the dimer’s synthesis supports:
化学反応の分析
3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Scientific Research Applications
- Pharmaceutical Standards and Impurities
-
Drug Development
- The compound is studied for its role in drug formulation and stability. Understanding the stability of impurities like Felbamate Dimer can help in developing more effective drugs with fewer side effects. Research indicates that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs) .
- Biochemical Studies
Case Study 1: Stability Analysis
A study focused on the stability of Felbamate and its dimer revealed insights into the degradation pathways under various environmental conditions. This research is essential for understanding how impurities can impact drug shelf life and patient safety.
作用機序
The mechanism by which bis(3-carbamoyloxy-2-phenylpropyl) carbonate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .
類似化合物との比較
Core Structural Similarities
The compound shares structural motifs with several analogs:
- Bis(oxy) propane backbones : Compounds such as N,N′-(((oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis(2-trifluoromethyl-5-fluoroaniline) () and tert-butyl 3,3′-(5-bromo-1,3-phenylene)bis(oxy)bis(propane-3,1-diyl)dicarbamate () feature similar bis(oxy) propane frameworks. These backbones enhance molecular flexibility and solubility in polar solvents.
- Carbamate vs.
Key Observations :
Physicochemical Properties
- Molecular Weight and Stability : The target compound’s molecular weight is expected to exceed 450 g/mol (based on analogs in and ). Carbamates generally exhibit greater hydrolytic stability than esters but less than nitriles.
- Crystallinity : Analogous compounds with halogen substituents (e.g., bromine in ) show enhanced crystallinity due to halogen bonding, whereas phenyl groups may promote π-π stacking.
Challenges and Limitations
- Solubility : Hydrophobic phenyl groups may limit aqueous solubility, necessitating formulation strategies (e.g., PEGylation, as seen in ).
生物活性
3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, commonly referred to as Felbamate Dimer, is a compound with significant implications in pharmaceutical applications, particularly as an impurity in the anticonvulsant drug Felbamate. Its molecular formula is , and it has garnered attention for its potential biological activities.
- IUPAC Name: (Carbonylbis(oxy))bis(2-phenylpropane-3,1-diyl) dicarbamate
- CAS Number: 1796927-91-7
- Molecular Weight: 416.43 g/mol
- Appearance: Off-white solid
- Solubility: Soluble in methanol
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O7 |
| Molecular Weight | 416.43 g/mol |
| CAS Number | 1796927-91-7 |
| Solubility | Methanol |
| Storage Conditions | 2-8°C |
Anticonvulsant Activity
Research has indicated that compounds related to Felbamate exhibit anticonvulsant properties. The dimeric form, including this compound, is believed to contribute to the overall efficacy of Felbamate in treating epilepsy. In animal models, such as the maximal electroshock seizure (MES) test, compounds with similar structures have demonstrated effective seizure control with ED50 values comparable to established treatments like phenobarbital .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications at specific sites on the compound can significantly influence its biological activity. For instance, the presence of certain substituents on the aromatic rings can enhance anticonvulsant efficacy while maintaining safety profiles . This highlights the importance of molecular structure in determining pharmacological effects.
Study 1: Efficacy in Seizure Models
In a controlled study assessing various dicarbamate derivatives, it was found that those resembling Felbamate exhibited potent anticonvulsant effects. The study utilized both in vitro and in vivo models to evaluate the compounds’ efficacy against induced seizures. Results indicated that modifications at the 2-position of the phenyl ring improved activity significantly .
Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of Felbamate and its derivatives, including this compound. The findings suggested that while effective as an anticonvulsant, there were concerns regarding potential hepatotoxicity at higher doses. This necessitates careful monitoring during therapeutic application .
Q & A
Q. What are the optimal synthetic routes for 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step carbamate coupling reactions. A common approach is reacting 2-phenylpropane-3,1-diol with carbonylating agents (e.g., phosgene derivatives) under anhydrous conditions, followed by carbamate formation using dimethylcarbamoyl chloride. Purification requires column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 6.8–7.5 ppm for aromatic protons, δ 3.1–3.3 ppm for methyl groups in carbamate). Quality control protocols from analogous carbamates recommend maintaining ≤1% impurities for biological assays .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and stability?
- Methodological Answer :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹; C-O, ~1250 cm⁻¹) functional groups.
- NMR : ¹H/¹³C NMR to resolve phenyl substituents and carbamate linkages. DEPT-135 can clarify methyl/methylene groups.
- LC-MS : High-resolution ESI-MS in positive ion mode to verify molecular mass (e.g., [M+H]⁺ at m/z ~550–600 range).
- Stability Testing : Accelerated thermal degradation studies (40–60°C for 72 hours) with periodic HPLC monitoring to detect hydrolytic byproducts (e.g., free amines or phenols) .
Q. How can researchers validate the compound’s purity and avoid interference from synthetic byproducts?
- Methodological Answer : Use orthogonal analytical methods:
- HPLC-DAD : Detect UV-active impurities (λ = 254 nm).
- TLC : Compare Rf values against reference standards (e.g., ethyl acetate/hexane 3:7).
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Karl Fischer Titration : Ensure ≤0.5% moisture to prevent hydrolysis during storage .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assays at 24/48/72 hours).
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in biological matrices.
- Batch Consistency : Compare activity across syntheses with ≥95% purity (validated via HPLC). Reference frameworks like OECD guidelines for in vitro toxicity studies ensure methodological rigor .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to acetylcholine esterase (PDB ID: 1ACJ) using Lamarckian genetic algorithms.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. halogenated analogs) on bioactivity using descriptors like logP and polar surface area. Validate models with leave-one-out cross-validation (R² > 0.8) .
Q. How can degradation pathways under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ at 25°C.
- Photolysis : Expose to UV light (254 nm) for 48 hours.
- Analytical Workflow :
- HPLC-PDA : Track degradation products.
- LC-QTOF-MS : Identify major degradation products (e.g., hydrolysis to 2-phenylpropane derivatives).
- Kinetic Modeling : Calculate rate constants (k) and half-lives (t₁/₂) using first-order approximations .
Q. What strategies stabilize the compound in aqueous formulations for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to enhance solubility.
- Lyophilization : Prepare lyophilized powders with mannitol (1:1 w/w) for reconstitution in PBS.
- pH Optimization : Maintain pH 5–6 (citrate buffer) to minimize carbamate hydrolysis.
- Accelerated Stability Testing : Monitor particle size (DLS) and zeta potential over 4 weeks at 4°C and 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
